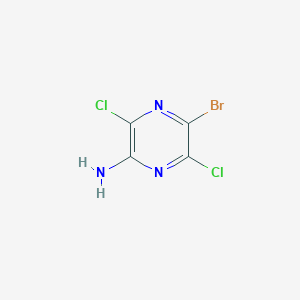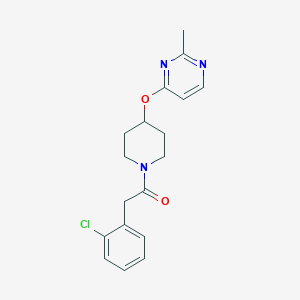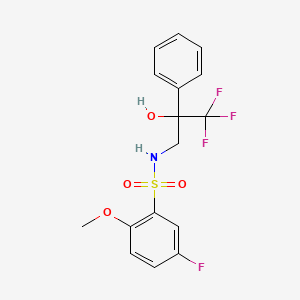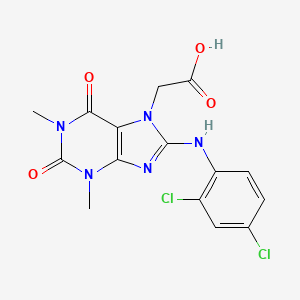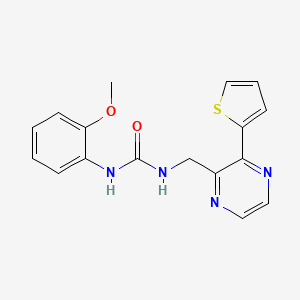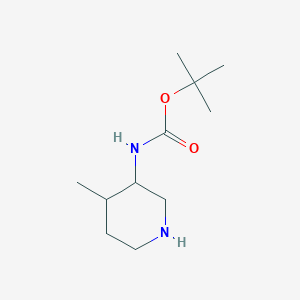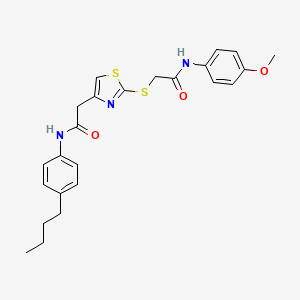
N-(4-butylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-butylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a novel molecule that appears to be related to a family of bioactive molecules with potential anticancer properties. The related compounds discussed in the provided papers include various acetamide derivatives that have been synthesized and evaluated for their antitumor activities against different cancer cell lines. These compounds are characterized by the presence of thiazole, benzothiazole, and oxadiazole moieties, which are common in medicinal chemistry due to their biological relevance.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic aromatic amines. For instance, the synthesis of 2-(4-aminophenyl)benzothiazole derivatives involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic ring systems . Similarly, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides includes the formation of thiazolidine derivatives followed by acetylation . These methods suggest that the synthesis of the compound would likely involve the formation of a thiazole derivative followed by acetylation and substitution reactions to introduce the butyl and methoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple aromatic rings and heteroatoms contributing to its potential biological activity. The presence of thiazole and acetamide groups is significant, as these are common features in the related compounds that have shown anticancer activity . The methoxyphenyl group is a common substituent that can influence the electronic properties of the molecule and potentially its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound would undergo typical organic transformations such as nucleophilic substitution, acetylation, and condensation reactions. The thiazole and acetamide moieties are reactive sites that can be modified to generate a variety of derivatives with different biological activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not provided, the related compounds exhibit properties that are conducive to biological activity. These include good solubility, stability, and favorable pharmacokinetic profiles . The presence of aromatic and heteroaromatic rings, along with substituents like methoxy groups, would influence the lipophilicity, solubility, and overall drug-likeness of the compound.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- The crystal structures of related acetamide compounds, including those with methoxyphenyl groups, have been extensively studied. These studies provide insights into their molecular configurations and potential applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Pharmacophore Hybridization for Anticancer Properties
- Research on related compounds demonstrates the use of pharmacophore hybridization, a method in drug design, to create molecules with potential anticancer properties. This approach involves combining different pharmacophoric elements to enhance efficacy (Yushyn, Holota, & Lesyk, 2022).
Antioxidant and Anti-Inflammatory Activity
- Some acetamide derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown efficacy in various assays, indicating their potential therapeutic applications (Koppireddi et al., 2013).
Inhibitory Activity on Enzymes
- Derivatives of the compound have shown strong inhibitory activity on specific enzymes like cyclooxygenase (COX-2), indicating potential use in treating diseases where COX-2 inhibition is beneficial (Ertas et al., 2022).
Antimicrobial and Antifungal Applications
- Several studies have focused on the synthesis of novel thiazole derivatives, including those related to the specified compound, and their evaluation for antimicrobial and antifungal activities. These compounds have shown significant efficacy against various bacterial and fungal strains (Saravanan et al., 2010).
Anticancer and Antiviral Activities
- Some acetamide derivatives have been tested for their in vitro anticancer activity, demonstrating selective inhibition of cancer cell lines. Additionally, certain compounds have shown promising antiviral activities (Havrylyuk et al., 2013).
Selective Human Adenosine A3 Receptor Antagonists
- Research has been conducted on thiazole and thiadiazole derivatives as selective antagonists for human adenosine A3 receptors, which are significant in various physiological processes (Jung et al., 2004).
Mecanismo De Acción
Thiazoles
are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Indoles
, on the other hand, are aromatic organic compounds that contain a benzene ring fused to a pyrrole ring . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-3-4-5-17-6-8-18(9-7-17)25-22(28)14-20-15-31-24(27-20)32-16-23(29)26-19-10-12-21(30-2)13-11-19/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOODLPDAGVXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2506161.png)

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)
